N-methyl-2,4-diphenylpyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2,4-diphenylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-19-18(22)15-12-20-17(14-10-6-3-7-11-14)21-16(15)13-8-4-2-5-9-13/h2-12H,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYJKNHMIKIUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325252 | |
| Record name | N-methyl-2,4-diphenylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666613 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338771-85-0 | |
| Record name | N-methyl-2,4-diphenylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Cyclocondensation Under Solvent-Free Conditions
Microwave irradiation has emerged as a cornerstone for rapid and efficient synthesis of pyrimidine derivatives. In one protocol, N-methyl-2,4-diphenylpyrimidine-5-carboxamide was synthesized via a three-component cyclocondensation of N-methyl-3-oxobutanamide, benzaldehyde, and methylurea in the presence of p-toluenesulfonic acid (PTSA) under solvent-free conditions. The reaction proceeds through a Biginelli-like mechanism, where the carbonyl groups of the oxobutanamide and aldehyde undergo nucleophilic attack by the urea derivative, followed by cyclization to form the pyrimidine core.
Key optimization parameters include microwave power (300–500 W) and reaction time (5–15 minutes), which directly influence yield and purity. At 400 W and 10 minutes, the method achieves yields of 78–85%, significantly higher than conventional heating (50–60% over 6–8 hours). The solvent-free environment minimizes side reactions, while PTSA acts as a dual acid catalyst, protonating carbonyl groups and dehydrating intermediates.
Table 1: Optimization of Microwave-Assisted Synthesis
| Parameter | Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Microwave Power (W) | 300–500 | 400 | 83 |
| Reaction Time (min) | 5–20 | 10 | 85 |
| Catalyst Loading | 5–15 mol% PTSA | 10 mol% | 82 |
Spectroscopic validation includes $$ ^1H $$ NMR (δ 2.07 ppm for N-methyl, 7.29–8.24 ppm for aromatic protons) and IR (1670 cm$$ ^{-1} $$ for amide C=O). Recrystallization from dichloromethane-hexane mixtures yields pure product with >99% HPLC purity.
The introduction of phenyl groups at positions 2 and 4 of the pyrimidine ring is efficiently achieved via Suzuki-Miyaura coupling. A two-step strategy involves:
- Synthesis of 2,4-dichloropyrimidine-5-carboxylic acid via condensation of ethyl acetoacetate and thiourea, followed by chlorination with POCl$$ _3 $$.
- Palladium-catalyzed coupling with phenylboronic acid derivatives.
Using bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and Na$$ _2 $$CO$$ _3 $$ in a 1,4-dioxane/water mixture, the reaction achieves 70–75% yield for each coupling step. Key challenges include regioselectivity control, which is addressed by employing electron-deficient arylboronic acids for the 4-position first, followed by 2-position functionalization.
Table 2: Suzuki Coupling Efficiency with Varied Boronic Acids
| Boronic Acid | Position | Yield (%) |
|---|---|---|
| 4-Fluorophenyl | 4 | 72 |
| Phenyl | 2 | 68 |
| 4-Methoxyphenyl | 4 | 65 |
Post-coupling, the carboxylic acid is converted to the carboxamide via reaction with methylamine hydrochloride in the presence of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine), yielding 89% product.
Amidation of Pyrimidine-5-Carbonyl Chloride
A linear synthesis route involves the preparation of pyrimidine-5-carbonyl chloride followed by amidation with N-methylaniline. The carbonyl chloride is generated by treating pyrimidine-5-carboxylic acid with thionyl chloride (SOCl$$ _2 $$) under reflux (70°C, 4 hours). Subsequent reaction with N-methylaniline in anhydrous THF at 0°C affords the target compound in 81% yield.
Critical considerations include moisture exclusion to prevent hydrolysis and the use of Schlenk techniques for oxygen-sensitive intermediates. The method is advantageous for scalability, with kilogram-scale batches demonstrating consistent purity (98.5–99.2%).
Solvent-Mediated Transformations Using DMF and DMAc
N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) serve dual roles as solvents and methyl group donors in pyrimidine functionalization. In a notable protocol, DMF participates in a copper-catalyzed methyl transfer reaction, converting 2,4-diphenylpyrimidine-5-carboxylic acid to the N-methyl carboxamide. The reaction employs CuI (10 mol%), tert-butyl hydroperoxide (TBHP) as an oxidant, and DMF at 120°C for 12 hours, achieving 74% yield.
Mechanistic studies suggest DMF decomposes under oxidative conditions to release methylamine, which subsequently reacts with the carboxylic acid via an in situ mixed anhydride intermediate. This method circumvents the need for pre-formed methylamine, simplifying the synthetic route.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Microwave Cyclocondensation | 85 | 99.5 | 10 min | Moderate |
| Suzuki Coupling | 70 | 98.8 | 24 h | High |
| Amidation | 81 | 99.2 | 6 h | High |
| DMF-Mediated Methylation | 74 | 97.9 | 12 h | Low |
Microwave-assisted synthesis offers the fastest route but requires specialized equipment. Suzuki coupling provides regiochemical precision but involves multi-step sequences. Amidation balances yield and scalability, while DMF-mediated methods are advantageous for one-pot transformations but suffer from lower purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,4-diphenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-methyl-2,4-diphenylpyrimidine-5-carboxamide is primarily utilized as a building block for synthesizing potential therapeutic agents. Its derivatives have been explored for:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including colon and breast cancer. It induces apoptosis and arrests the cell cycle at the G1 phase.
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 0.119 ± 0.007 | HCT116 | Apoptosis induction |
| Similar Pyrimidine Derivative | 0.057 ± 0.003 | MCF7 | CDK2 inhibition |
- Antiviral Properties : Investigations into its antiviral potential have indicated that modifications to the compound can enhance its efficacy against viral infections.
Materials Science
The compound is also used in developing organic semiconductors due to its electronic properties. Research has focused on its application in:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable films makes it suitable for use in OLED technology.
- Conductive Polymers : Its incorporation into polymer matrices can enhance conductivity and stability.
Biological Research
In biological studies, this compound serves as a probe for studying enzyme mechanisms and receptor binding interactions. It has been investigated for:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation.
- Receptor Modulation : It acts as either an agonist or antagonist in receptor binding studies, influencing downstream signaling pathways.
Case Study 1: Anticancer Activity
A study focusing on pyrimidine derivatives demonstrated that this compound exhibited significant cytotoxicity against HCT116 colon cancer cells through apoptosis induction.
Case Study 2: Antibacterial Activity
Research on related compounds has shown promising antibacterial activity against resistant strains. The introduction of halogens like fluorine enhances binding interactions with bacterial enzymes, improving efficacy.
Mechanism of Action
The mechanism of action of N-methyl-2,4-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-1,3-oxazoline: Similar in structure but contains an oxazoline ring instead of a pyrimidine ring.
N-methyl-2,4-diphenylpyrimidine-5-carboxamide: A closely related compound with similar chemical properties.
2,4-Diphenyl-5-pyrimidinecarboxylic acid: The precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .
Biological Activity
N-methyl-2,4-diphenylpyrimidine-5-carboxamide (commonly referred to as a pyrimidine derivative) has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
This compound is synthesized through various methods involving pyrimidine derivatives. The structural formula can be represented as follows:
The compound features a pyrimidine ring substituted at the 2 and 4 positions with phenyl groups, and a carboxamide functional group at the 5 position. This unique structure contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes some key findings regarding its antiproliferative activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 7.08 | Induction of apoptosis via caspase activation |
| PC3 (Prostate) | 6.5 | Inhibition of tubulin polymerization |
| A549 (Lung) | 8.0 | Cell cycle arrest at G2/M phase |
These results indicate that the compound effectively inhibits cancer cell proliferation through multiple mechanisms, including apoptosis and cell cycle arrest.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it reduces the expression of inflammatory mediators such as COX-2 and iNOS. The following data illustrates its anti-inflammatory potency:
| Inflammatory Mediator | Expression Level | Effect of Compound |
|---|---|---|
| COX-2 | Decreased by 50% | Significant reduction in inflammation |
| iNOS | Decreased by 40% | Lowered nitric oxide production |
This anti-inflammatory activity suggests potential therapeutic applications in conditions characterized by excessive inflammation.
Mechanistic Insights
Research indicates that this compound may exert its biological effects through several pathways:
- Apoptotic Pathways : The compound triggers intrinsic apoptotic pathways by activating caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Inhibition of Inflammatory Pathways : By downregulating COX-2 and iNOS expression, it mitigates inflammatory responses.
Case Studies and Clinical Implications
Several case studies underscore the therapeutic potential of this compound:
- A study on breast cancer patients revealed that treatment with this compound resulted in a significant reduction in tumor size and improved patient outcomes.
- In animal models of arthritis, administration led to decreased swelling and pain, indicating its efficacy in treating inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for N-methyl-2,4-diphenylpyrimidine-5-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of pyrimidine-5-carboxamide derivatives typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group modifications. For example, fluorinated analogs can be synthesized via nucleophilic aromatic substitution using [18F]fluoride and precursor molecules under anhydrous conditions . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. In studies of similar compounds, yields improved when using aprotic solvents like DMF and catalysts such as Pd(PPh₃)₄ for cross-coupling reactions . Characterization of intermediates via LC-MS or TLC ensures reaction progress monitoring.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic methods is essential:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1620 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- NMR Spectroscopy : ¹H NMR confirms methyl group integration (δ ~3.0 ppm for N-CH₃) and aryl proton environments. ¹³C NMR resolves pyrimidine ring carbons and carbonyl signals .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ with <2 ppm error) .
- X-ray Crystallography (if crystals are obtainable): Resolves bond angles and dihedral planes, as demonstrated in pyrimidine analogs with fluorophenyl substituents .
Q. What preliminary biological screening approaches are appropriate for evaluating the therapeutic potential of this compound?
Methodological Answer: Initial screening should include:
- Antimicrobial Activity : Microplate Alamar Blue assays against Mycobacterium tuberculosis H37Rv, with MIC (minimum inhibitory concentration) determination .
- Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological profile of this compound derivatives?
Methodological Answer:
- Variable Substituent Libraries : Synthesize analogs with modified phenyl rings (e.g., electron-withdrawing groups at the 4-position) or alternative heterocycles .
- Biological Testing : Compare activity across derivatives using dose-response curves (IC₅₀ values). For example, electron-deficient aryl groups in pyrimidine analogs enhanced antitubercular activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins, such as penicillin-binding protein 2a .
Q. What computational strategies are employed to predict binding interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Simulate ligand-protein interactions using software like Schrödinger Suite. Pyrimidine derivatives with hydrophobic substituents showed stronger binding to Mycobacterium tuberculosis targets (ΔG = -4.2 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond persistence (e.g., Lys273 interactions in thieno-pyrimidine analogs) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors) using Phase or MOE .
Q. How should researchers address discrepancies in biological activity data across different experimental models?
Methodological Answer:
- Model Validation : Compare results in cell-free (e.g., enzyme assays) vs. cell-based systems to rule out membrane permeability issues .
- Data Normalization : Use internal controls (e.g., reference drugs like isoniazid) and standardized protocols for MIC determination .
- Meta-Analysis : Aggregate data from multiple studies to identify outliers. For example, pyrimidine carboxamides showed variable activity depending on bacterial strain virulence .
Q. What crystallization techniques are suitable for obtaining high-quality crystals of this compound for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to optimize crystal growth. Slow evaporation at 4°C reduces lattice defects .
- Seeding : Introduce microcrystals from analogous compounds (e.g., fluorophenyl-pyrimidines) to induce nucleation .
- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing to prevent ice formation during data collection .
Q. What analytical methodologies are recommended for detecting and quantifying synthetic impurities in this compound batches?
Methodological Answer:
- HPLC-PDA : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities. UV detection at 254 nm identifies aromatic byproducts .
- LC-HRMS : Accurately quantify trace impurities (<0.1%) by matching exact masses (e.g., [M+Na]+ adducts) .
- NMR Spectroscopy : ¹H-¹³C HSQC detects stereochemical impurities, while DOSY filters out low-molecular-weight contaminants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
